molecular formula C13H20N3+ B12348321 8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane

8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane

Katalognummer: B12348321
Molekulargewicht: 218.32 g/mol
InChI-Schlüssel: PDWBQXNXHUPCCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a pyridine ring and an azaspirodecane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane typically involves the reaction of a pyridine derivative with an azaspirodecane precursor. One common method involves the use of 2-chloropyrimidine and 8-(4-piperazin-1-ylbutyl)-8-azaspiro[4.5]decane-7,9-dione in an inert polar solvent such as chloroform, ethanol, propanol, butanol, or dimethylformamide. The reaction is carried out at temperatures ranging from 50°C to 150°C, preferably between 80°C and 120°C, in the presence of an acid-binding agent or a basic reagent like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spirocyclic structure.

Wissenschaftliche Forschungsanwendungen

8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both pyridine and azaspirodecane moieties make it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H20N3+

Molekulargewicht

218.32 g/mol

IUPAC-Name

8-pyridin-2-yl-8-aza-5-azoniaspiro[4.5]decane

InChI

InChI=1S/C13H20N3/c1-2-6-14-13(5-1)15-7-11-16(12-8-15)9-3-4-10-16/h1-2,5-6H,3-4,7-12H2/q+1

InChI-Schlüssel

PDWBQXNXHUPCCT-UHFFFAOYSA-N

Kanonische SMILES

C1CC[N+]2(C1)CCN(CC2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.